Cas no 1252184-79-4 (N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide)
N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1252184-79-4
- N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide
- EN300-26680264
- AKOS034616188
-
- Inchi: 1S/C14H13N3O/c15-7-8-17(11-5-6-11)14(18)13-9-10-3-1-2-4-12(10)16-13/h1-4,9,11,16H,5-6,8H2
- InChI Key: LPICIBIYXGFGJN-UHFFFAOYSA-N
- SMILES: O=C(C1=CC2C=CC=CC=2N1)N(CC#N)C1CC1
Computed Properties
- Exact Mass: 239.105862047g/mol
- Monoisotopic Mass: 239.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 382
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 59.9Ų
N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26680264-0.05g |
N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide |
1252184-79-4 | 0.05g |
$587.0 | 2023-09-12 | ||
| Enamine | EN300-26680264-0.1g |
N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide |
1252184-79-4 | 0.1g |
$615.0 | 2023-09-12 | ||
| Enamine | EN300-26680264-0.25g |
N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide |
1252184-79-4 | 0.25g |
$642.0 | 2023-09-12 | ||
| Enamine | EN300-26680264-0.5g |
N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide |
1252184-79-4 | 0.5g |
$671.0 | 2023-09-12 | ||
| Enamine | EN300-26680264-1g |
N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide |
1252184-79-4 | 1g |
$699.0 | 2023-09-12 | ||
| Enamine | EN300-26680264-2.5g |
N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide |
1252184-79-4 | 2.5g |
$1370.0 | 2023-09-12 | ||
| Enamine | EN300-26680264-5g |
N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide |
1252184-79-4 | 5g |
$2028.0 | 2023-09-12 | ||
| Enamine | EN300-26680264-10g |
N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide |
1252184-79-4 | 10g |
$3007.0 | 2023-09-12 |
N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide
N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide (CAS No. 1252184-79-4): A Comprehensive Overview
N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide, identified by the CAS registry number 1252184-79-4, is a structurally unique organic compound with significant potential in various scientific and industrial applications. This compound, belonging to the class of indole derivatives, has garnered attention due to its versatile functional groups and promising biological activities. The molecule comprises an indole ring system, a cyanomethyl group, and a cyclopropyl group, each contributing distinct chemical properties that make it a valuable subject for research and development.
The indole moiety in N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide is a key structural feature that confers aromaticity and stability to the molecule. Indole derivatives are well-known for their role in pharmaceuticals, agrochemicals, and materials science. The cyanomethyl group introduces electron-withdrawing properties, enhancing the compound's reactivity in certain chemical reactions. Meanwhile, the cyclopropyl group adds strain and rigidity to the structure, potentially influencing the molecule's pharmacokinetic properties and bioavailability.
Recent studies have highlighted the potential of N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide as a promising candidate in drug discovery. Researchers have explored its ability to act as a kinase inhibitor, which is crucial for targeting various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound's unique combination of functional groups allows for selective binding to specific protein targets, making it a valuable tool in medicinal chemistry.
In addition to its biological applications, N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide has shown potential in materials science. Its rigid structure and conjugated system make it suitable for applications in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Recent advancements in synthetic methods have enabled the efficient synthesis of this compound, facilitating its use in large-scale industrial applications.
The synthesis of N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide involves a multi-step process that typically begins with the preparation of the indole core. This is followed by functionalization with the cyanomethyl and cyclopropyl groups through various coupling reactions. The use of catalytic methods and green chemistry principles has significantly improved the efficiency and sustainability of these processes.
From an environmental standpoint, researchers have investigated the biodegradability and eco-friendly properties of N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide. Initial studies suggest that the compound exhibits moderate biodegradability under aerobic conditions, making it a more sustainable option compared to traditional synthetic compounds. However, further research is required to fully understand its environmental impact and optimize its production processes for minimal ecological footprint.
In conclusion, N-(cyanomethyl)-N-cyclopropyl-1H-indole-2-carboxamide (CAS No. 1252184-79-4) represents a versatile and innovative compound with diverse applications across multiple disciplines. Its unique structural features, coupled with recent advancements in synthesis and application studies, position it as a key player in future scientific breakthroughs. As research continues to unfold, this compound is expected to contribute significantly to the development of novel drugs, advanced materials, and sustainable chemical processes.
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